三磷化三铜

描述

Tricopper Phosphide, also known as copper (I) phosphide, cuprous phosphide, cuprophosphorus, and phosphor copper, is a compound of copper and phosphorus . It has the appearance of a yellowish-grey very brittle mass of crystalline structure . It does not react with water .

Synthesis Analysis

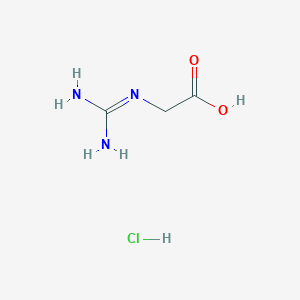

The synthesis of Tricopper Phosphide can be achieved through a one-pot reaction of tris (2-aminoethyl)amine (TREN), [Cu I (MeCN) 4 ]PF 6, and paraformaldehyde . This affords a mixed-valent [ TREN4 Cu II Cu I Cu I (μ 3 -OH)] (PF 6) 3 complex . The phosphide formation is promoted by a transformation of red phosphorus (Pred) into mobile P4 molecules and a surface activation of copper caused by the IL including the Brønsted acidic impurity .Molecular Structure Analysis

The macrocyclic azacryptand TREN4 contains four TREN motifs, three of which provide a bowl-shape binding pocket for the [Cu 3 (μ 3 -OH)] 3+ core . The fourth TREN caps on top of the tricopper cluster to form a cryptand, imposing conformational constraints and preventing solvent interaction .Chemical Reactions Analysis

Tricopper Phosphide exhibits several reversible single-electron redox events . The distinct electrochemical behaviors of [ TREN4 Cu II Cu I Cu I (μ 3 -OH)] (PF 6) 3 and its solvent-exposed analog [ TREN3 Cu II Cu II Cu II (μ 3 -O)] (PF 6) 4 suggest that isolation of tricopper core in a cryptand enables facile electron transfer .Physical And Chemical Properties Analysis

Tricopper Phosphide has a molecular formula of Cu3P2, an average mass of 252.585 Da, and a Monoisotopic mass of 250.736328 Da . It is a yellowish-grey very brittle mass of crystalline structure .科学研究应用

储能应用:通过无溶液干法策略开发的 Cu3P 纳米棒阵列,有望成为固态混合超级电容器 (HSC) 的高能稳定正极。这些阵列提供 664 mA h/g 的比容量,在 6 A/g 时具有 88% 的能量效率,并展示了超过 15,000 次循环的超长循环稳定性。它们的潜力在固态 HSC 中得到了进一步探索,产生了 76.85 Wh/kg 的比能量和超过 15,000 次循环的 88% 电容保持率 (Chodankar 等人,2021 年).

烃氧化催化:已经开发出三铜配合物用于高效氧化烃。这些基于三铜簇的催化剂,在双氧激活下介导氧原子向各种有机底物的简易转移。它们在环境条件下环己烷催化氧化为环己醇和环己酮时表现出高的周转频率 (Chan 等人,2012 年).

小烷烃氧化:三铜配合物 [CuICuICuI(7-N-Etppz)]1+ 能够在室温下通过双氧和/或 H2O2 激活促进甲烷转化为甲醇。这代表了在环境条件下选择性氧化甲烷而不过度氧化的重大进展,展示了控制氧化小烷烃的潜力 (Nagababu 等人,2014 年).

安全和危害

未来方向

A solution-free dry strategy for the growth of self-assembled ordered Tricopper Phosphide nanorod arrays has been developed . The product is employed as a high-energy, stable positive electrode for a solid-state hybrid supercapacitor (HSC) . This paves the way towards engineering a range of electrode materials for next-generation energy storage systems .

属性

IUPAC Name |

tricopper;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cu.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYRHYYIGFXMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

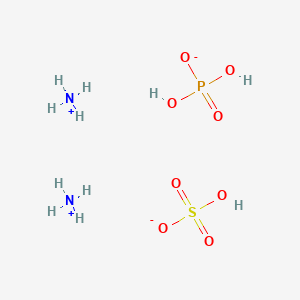

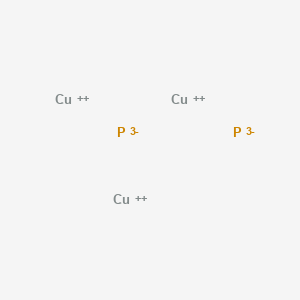

[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894785 | |

| Record name | Copper phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricopper phosphide | |

CAS RN |

12019-57-7, 12134-35-9, 12643-19-5 | |

| Record name | Copper phosphide (Cu3P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide (Cu3P) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricopper phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper fosfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)